2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine
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Overview
Description
2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine involves several steps. One common method includes the reaction of 4-methylpyrimidine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale organic synthesis techniques involving continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. It has been shown to act as an antagonist for κ-opioid receptors, with high affinity for human, rat, and mouse receptors . This interaction blocks the effects of κ-opioid receptor agonists, leading to potential therapeutic applications in treating depression and addiction disorders .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is unique due to its specific structure, which allows it to interact with κ-opioid receptors selectively. This selectivity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-6(2)8(10)9-11-5-4-7(3)12-9/h4-6,8H,10H2,1-3H3 |
InChI Key |
UGYQQHPJUSRCTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C(C(C)C)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.